molecular formula C16H18ClF3N4O3S B2882522 1-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034603-59-1

1-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2882522
CAS RN: 2034603-59-1
M. Wt: 438.85
InChI Key: OEYWDDDWXRWXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H18ClF3N4O3S and its molecular weight is 438.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Vinaya et al. (2009) explored the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activity against pathogens affecting tomato plants, such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, alongside fungal pathogens like Alternaria solani and Fusarium solani. The structure-activity relationship revealed the influence of substitutions on benzhydryl and sulfonamide rings on antibacterial activity, highlighting significant antimicrobial potentials for several synthesized compounds compared to standard drugs Chloramphenicol and Mancozeb. (Vinaya et al., 2009)

Stereodynamic Behavior and Perlin Effect

Shainyan et al. (2008) investigated the stereodynamic behavior of 1-(trifluoromethylsulfonyl)piperidine among others, using low-temperature NMR spectroscopies. This study showcased how conformers differ by orientation of the CF3 group with respect to the ring, offering insights into molecular interactions and geometry which could be pivotal for designing molecules with desired spatial arrangements for specific scientific applications. (Shainyan et al., 2008)

Antifungal Activity of Novel Amalgamations

Darandale et al. (2013) presented the first report on the novel amalgamation of 1,2,3-triazoles, piperidines, and thieno pyridine rings, assessing their antifungal activity. This study identified compounds with moderate to good antifungal activities, capable of discriminating between Aspergillus flavus and Aspergillus niger strains, and highlighted the sensitivity of the fungal strain Cryptococcus neoformans to specific synthesized compounds. (Darandale et al., 2013)

Inhibition of Human Carbonic Anhydrase Isozymes

A study by Alafeefy et al. (2015) explored the inhibition of human carbonic anhydrase isozymes I, II, IX, and XII with a new series of sulfonamides incorporating various moieties. This research is essential for understanding the therapeutic potential of these compounds in managing conditions where inhibition of specific isozymes is beneficial. (Alafeefy et al., 2015)

properties

IUPAC Name

2-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClF3N4O3S/c1-10-12(17)4-3-5-13(10)28(26,27)23-8-6-11(7-9-23)24-15(25)22(2)14(21-24)16(18,19)20/h3-5,11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYWDDDWXRWXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

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